molecular formula C20H20N6O B12179418 N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12179418
M. Wt: 360.4 g/mol
InChI Key: OUZKUHHWDUTECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a unique structural framework combining indole, tetrazole, and dimethyl-substituted aromatic moieties. Its synthesis involves molecular docking and dynamics simulations to optimize interactions with the TLR4/MD2 complex, followed by in vitro and ex vivo validation . The indole group contributes to hydrophobic interactions, while the tetrazole ring enhances hydrogen-bonding capabilities, making it distinct from simpler benzamide analogs .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O/c1-13-7-8-17(19(14(13)2)26-12-23-24-25-26)20(27)21-10-9-15-11-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,27)

InChI Key

OUZKUHHWDUTECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles. The final coupling step involves the reaction of the indole and tetrazole intermediates with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups on the benzamide can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to metal ions or enzyme active sites. These interactions can modulate biological pathways, leading to the observed bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Target/Activity Key Findings Reference
N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide Indole, tetrazole, dimethylbenzamide TLR4/MD2 modulation Designed for high TLR4 affinity via molecular docking; in vitro validation .
N-[2-(1H-indol-3-yl)ethyl]benzamide Indole, unsubstituted benzamide Plasmodium synchronization inhibition Blocks melatonin-induced parasite cycle progression; low intrinsic activity .
N-[2-(1H-indol-3-yl)ethyl]hexanamide Indole, hexanamide chain Antiparasitic (Plasmodium) Similar to benzamide analog but with reduced potency .
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide Ethyl-indole, formyl group, benzamide Synthetic intermediate for heterocycles Characterized by IR (1789 cm⁻¹ for formyl) and NMR; no reported bioactivity .
N-(2-(3-isopropylureido)ethyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, ureido-ethyl chain Pharmacological relevance (undisclosed) Synthesized via Cu-catalyzed reactions; structural focus on imidazole .
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole, piperidine-thioether Acetylcholinesterase inhibition Moderate enzyme inhibition (IC₅₀ ~20 µM); validated by docking .

Key Differentiators

Tetrazole vs. Carboxylic Acid/Amide Modifications :

  • The tetrazole ring in the target compound replaces traditional carboxylic acid bioisosteres (e.g., in ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), enhancing metabolic stability and hydrogen-bonding capacity .
  • Compared to hexanamide derivatives (), the tetrazole group provides stronger polar interactions with TLR4/MD2 residues, improving target specificity .

Substituent Effects on Activity :

  • The 3,4-dimethyl substitution on the benzamide ring distinguishes it from unsubstituted analogs (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide in ). This modification likely reduces steric hindrance in the TLR4 binding pocket .
  • Thiadiazole-containing analogs () exhibit divergent mechanisms (e.g., acetylcholinesterase inhibition), highlighting the critical role of the tetrazole-indole combination for TLR4 targeting .

Synthetic Complexity :

  • The target compound requires multi-step synthesis with virtual screening-guided design, unlike simpler analogs (e.g., ’s N-(1-ethyl-2-formylindol-3-yl)benzamide) synthesized via direct amidation .

Pharmacological and Mechanistic Insights

  • TLR4 Modulation : The target compound’s indole and tetrazole groups synergistically interact with TLR4/MD2 hydrophobic and polar regions, as predicted by molecular dynamics simulations . This contrasts with indole-ureido derivatives (), which lack the tetrazole’s charge-delocalization properties .
  • Antiparasitic Activity : While the target compound is TLR4-focused, simpler indole-benzamides () show antiparasitic effects but require co-administration with melatonin for efficacy .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The reaction conditions often include the use of Brønsted acids and specific solvents to optimize yields. For instance, a study demonstrated that using p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux conditions yielded a significant amount of desired products while minimizing by-products .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. For example, derivatives containing indole and tetrazole rings have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. A comparative study highlighted the cytotoxic effects of such compounds against breast cancer cell lines, demonstrating IC50 values in the low micromolar range .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
This compoundMCF-74.8
Compound BA549 (Lung Cancer)6.5

The biological activity of this compound is believed to be mediated through the modulation of apoptotic pathways. Studies have shown that similar compounds can activate caspases and downregulate anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells . Molecular docking studies suggest that this compound may interact with specific protein targets involved in cell cycle regulation.

Case Studies

A notable case study involved the administration of a related indole derivative in a preclinical model of cancer. The study reported significant tumor regression in treated animals compared to controls, supporting the potential therapeutic efficacy of this class of compounds. The observed effects were attributed to both direct cytotoxicity and immunomodulatory effects that enhanced anti-tumor responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.